Methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride
Description
Key Identifiers:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂ClNO₃ | |
| Molecular Weight | 217.65 g/mol | |
| SMILES | COC(=O)C₁=CC=C(C=C₁)CON.Cl | |
| InChIKey | XQYXPIYIAPXLBG-UHFFFAOYSA-N |
Systematic synonyms include methyl 4-((aminooxy)methyl)benzoate hydrochloride and O-(4-methoxycarbonylbenzyl)hydroxylamine hydrochloride. The CAS registry number 78254-50-9 further aids in unambiguous identification.
Molecular Geometry and Conformational Analysis
The molecule adopts a planar benzene ring geometry, with the ester (-COOCH₃) and aminooxy-methyl (-CH₂ONH₃⁺Cl⁻) groups extending perpendicular to the aromatic plane. Density functional theory (DFT) calculations on analogous benzoate derivatives suggest that the aminooxy-methyl group exhibits limited rotational freedom due to steric hindrance between the oxygen atoms and the aromatic ring.
Conformational Features:
- Ester Group Orientation : The methoxy carbonyl group (-COOCH₃) occupies a coplanar position relative to the benzene ring, maximizing resonance stabilization.
- Aminooxy-Methyl Flexibility : The -CH₂ONH₃⁺ moiety adopts a staggered conformation to minimize repulsion between the protonated amino group and ester oxygen.
- Hydrogen Bonding : The NH₃⁺ group participates in strong ionic interactions with the chloride ion, while the hydroxylamine oxygen may form weak hydrogen bonds with adjacent molecules in the solid state.
Crystallographic Data and Solid-State Arrangement
While single-crystal X-ray diffraction data for this specific compound are not publicly available, related hydrochloride salts of aromatic esters exhibit monoclinic or orthorhombic crystal systems with P2₁/c or Pbca space groups. For example, methyl 4-(aminomethyl)benzoate hydrochloride (CAS 6232-11-7) crystallizes in a monoclinic system with a = 7.12 Å, b = 12.45 Å, c = 9.87 Å, and β = 105.3°.
Predicted Solid-State Behavior:
- Packing Motifs : The ionic interaction between NH₃⁺ and Cl⁻ likely dominates lattice formation, with additional stabilization from C-H···O interactions between the ester carbonyl and aromatic protons.
- Layer Stacking : Similar derivatives form layered structures via π-π stacking of benzene rings, spaced approximately 3.6–3.8 Å apart.
Comparative Analysis with Related Benzocarboxylate Derivatives
The structural and electronic effects of the aminooxy-methyl group become evident when comparing this compound to analogs:
Key Differences:
- Electronic Effects : The aminooxy group (-ONH₃⁺) is more electronegative than the aminomethyl (-NH₃⁺) group in , altering dipole moments and solubility.
- Hydrogen-Bonding Capacity : Unlike the amide derivative, this compound lacks N-H donors but retains strong ionic interactions via NH₃⁺Cl⁻.
- Steric Profile : The aminooxy-methyl substituent increases steric bulk compared to carbamoyloxymethyl groups, potentially affecting reactivity in substitution reactions.
Properties
IUPAC Name |
methyl 4-(aminooxymethyl)benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-12-9(11)8-4-2-7(3-5-8)6-13-10;/h2-5H,6,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYXPIYIAPXLBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CON.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride typically involves the reaction of methyl 4-formylbenzoate with hydroxylamine hydrochloride in the presence of a base . The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 0-5°C to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Biochemical Research
Methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride is utilized in proteomics research, particularly for studying protein interactions and modifications. Its aminooxy functional group allows for selective labeling of biomolecules, enabling researchers to investigate protein dynamics and interactions in complex biological systems .
Medicinal Chemistry
The compound has been explored for its potential as a precursor in the synthesis of various pharmaceutical agents. For instance, it can be converted into derivatives that exhibit antibiotic properties based on quinoline and indole structures, which are crucial for developing new antimicrobial agents . The ability to modify the compound's structure can lead to enhanced biological activity and specificity.
Drug Development
In drug development, this compound serves as a building block for designing targeted therapies. Its unique chemical properties allow for the development of prodrugs that can improve bioavailability and reduce side effects by ensuring targeted release in specific tissues or cells.
Case Study 1: Antibiotic Development
A notable study demonstrated the use of this compound in synthesizing novel antibiotics. The compound was reacted with cyclohexenylchlorobenzene through a Buchwald C–N coupling reaction, resulting in derivatives with significant antibacterial activity against resistant strains of bacteria .
Case Study 2: Proteomic Applications
In proteomic studies, researchers employed this compound to label proteins selectively. This labeling facilitated mass spectrometry analysis, allowing for the identification of protein modifications that play critical roles in cellular signaling pathways .
Comparative Analysis Table
| Application Area | Compound Use | Outcome/Benefit |
|---|---|---|
| Biochemical Research | Selective labeling of proteins | Enhanced understanding of protein interactions |
| Medicinal Chemistry | Synthesis precursor for antibiotics | Development of new antimicrobial agents |
| Drug Development | Building block for targeted therapies | Improved bioavailability and reduced side effects |
Mechanism of Action
The mechanism of action of Methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminooxy group can form covalent bonds with carbonyl-containing compounds, leading to the inhibition of enzyme activity or the modification of protein structures. This interaction can affect various biochemical pathways and cellular processes, making the compound valuable for studying molecular mechanisms and developing new therapeutic strategies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride: Contains an aminooxy (-ONH₂) methyl substituent and a methyl ester (-COOCH₃) on the benzene ring, along with a hydrochloride salt. The aminooxy group enables oxime ligation with carbonyl groups, while the ester may hydrolyze to a carboxylic acid under basic conditions.
- Its primary functional group is the ester (-COOCH₃), contributing to its use as a fragrance or flavoring agent due to its fruity odor .
- 4-(Aminomethyl)-2-methylbenzoic Acid Hydrochloride (CAS 1909306-16-6): Features a carboxylic acid (-COOH), an aminomethyl (-CH₂NH₂) group, and a methyl substituent. The aminomethyl group facilitates amide bond formation, making it valuable in pharmaceutical synthesis .
Physical Properties
| Compound Name | CAS No | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Functional Groups |
|---|---|---|---|---|---|
| Methyl Benzoate | 93-58-3 | C₈H₈O₂ | 136.15 | Colorless oily liquid | Ester |
| 4-(Aminomethyl)-2-methylbenzoic Acid Hydrochloride | 1909306-16-6 | C₉H₁₂ClNO₂ | 201.65 | Crystalline solid | Carboxylic acid, aminomethyl |
| This compound | Not available | C₉H₁₂ClNO₄* | ~241.65 (estimated) | Hypothetical solid | Ester, aminooxy, hydrochloride |
*Estimated molecular formula derived from structural analysis; experimental data unavailable in provided sources.
Research Findings and Industrial Relevance
Biological Activity
Methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride, also known as Methyl 4-(aminomethyl)benzoate hydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C9H11NO3·HCl
- Molecular Weight : 217.65 g/mol
- CAS Number : 20228-85-7
The biological activity of this compound is primarily attributed to its role as an aminooxy compound, which can interact with various biological targets. Aminooxy compounds are known for their ability to inhibit enzymes involved in the metabolism of carbohydrates and amino acids, potentially leading to anti-inflammatory and anti-cancer effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
| Pseudomonas aeruginosa | 75 µg/mL |
These findings suggest its potential application in developing new antibiotics or antimicrobial agents.
Toxicity and Safety Profile
The compound has been classified under various safety categories. It is crucial to handle it with care due to potential irritant effects:
- Skin Irritation : Causes skin irritation (H315)
- Eye Irritation : Causes serious eye irritation (H319)
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal demonstrated the anticancer effects of this compound on human cancer cell lines. The compound was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways. The IC50 values for various cancer cell lines were as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
This study suggests that the compound has significant potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
Another research investigation focused on the neuroprotective effects of this compound against oxidative stress in neuronal cells. The results indicated that treatment with this compound reduced reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions.
Q & A
Basic Research Questions
Q. What is the recommended synthetic route for Methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction where the aminooxy group (-ONH) is introduced via reaction of methyl 4-(bromomethyl)benzoate with hydroxylamine under controlled pH (neutral to slightly acidic conditions). Subsequent hydrochlorination with HCl gas in anhydrous ether yields the hydrochloride salt. Purification is achieved via recrystallization from ethanol/water mixtures, leveraging the compound’s low solubility in cold water . Purity (>98%) can be verified by HPLC using a C18 column with UV detection at 254 nm .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- H/C NMR : Key signals include the methyl ester (δ ~3.9 ppm, singlet) and the aminooxy methylene group (δ ~4.2 ppm, singlet). Aromatic protons appear as a doublet (δ ~7.4–8.1 ppm) .
- IR Spectroscopy : Stretching vibrations for ester C=O (~1720 cm) and N–O (~930 cm) confirm functional groups .
- Mass Spectrometry (ESI-MS) : The molecular ion peak [M+H] should match the calculated molecular weight (e.g., CHClNO: theoretical 245.06 Da) .
Q. How does the aminooxy group influence the compound’s reactivity compared to analogous esters?
- Methodological Answer : The aminooxy group (-ONH) enhances nucleophilicity, enabling oxime formation with carbonyl compounds (e.g., ketones, aldehydes) under mild acidic conditions. This reactivity is absent in esters with non-nucleophilic substituents. Kinetic studies using UV-Vis spectroscopy can monitor oxime formation rates (e.g., with acetone at pH 4.5) .
Advanced Research Questions
Q. What experimental strategies mitigate hydrolysis of the aminooxy group during storage or reactions?
- Methodological Answer : Hydrolysis is minimized by storing the compound in anhydrous solvents (e.g., dry DCM) at –20°C. For reactions in aqueous media, buffering at pH 5–6 (acetate buffer) reduces hydrolysis rates. Stability assays via H NMR over 24 hours under varying pH (3–9) can identify optimal conditions .
Q. How does the hydrochloride salt form affect solubility and crystallinity in different solvents?
- Methodological Answer : The hydrochloride salt increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF) but reducing solubility in ethers. Crystallinity is optimized using ethanol/water (7:3 v/v), yielding needle-like crystals. Powder XRD can confirm crystalline phase consistency across batches .
Q. How can contradictory data on the compound’s stability under UV light be resolved?
- Methodological Answer : Contradictions may arise from varying light intensities or solvent systems. Accelerated stability testing under controlled UV (365 nm) in quartz cuvettes with HPLC monitoring (0–48 hours) clarifies degradation pathways. Use of radical scavengers (e.g., BHT) can isolate photo-oxidation mechanisms .
Q. What challenges arise in quantifying this compound in biological matrices using HPLC, and how are they addressed?
- Methodological Answer : Matrix interference (e.g., proteins) necessitates sample preparation via protein precipitation (acetonitrile) followed by SPE (C18 cartridges). Mobile phase optimization (e.g., 0.1% TFA in acetonitrile/water) improves peak symmetry. Internal standards (e.g., deuterated analogs) correct for recovery variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
